molecular formula C20H16N2S B2922846 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole CAS No. 301236-29-3

2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole

Cat. No.: B2922846
CAS No.: 301236-29-3
M. Wt: 316.42
InChI Key: FLNDRZGQYQMKIN-UHFFFAOYSA-N
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Description

2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 1-naphthylamino group and at position 4 with a 4-methylphenyl group. This structure combines aromatic and electron-rich moieties, making it a candidate for diverse pharmacological applications, including anti-inflammatory and antimicrobial activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S/c1-14-9-11-16(12-10-14)19-13-23-20(22-19)21-18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNDRZGQYQMKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole typically involves the condensation of 1-naphthylamine with 4-methylbenzaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of naphthoquinones or benzaldehyde derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substitution Patterns and Physicochemical Properties

The biological and chemical properties of thiazole derivatives are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis:

Compound Name Position 2 Substituent Position 4 Substituent Key Data (Melting Point, Solubility) Reference
2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole 1-Naphthylamino 4-Methylphenyl Not explicitly reported; inferred stability via analog data
2-Amino-4-(4-methylphenyl)-1,3-thiazole Amino (-NH₂) 4-Methylphenyl M.P. 180°C (decomposes)
4-(4-Chlorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine hydrochloride 1-Naphthylamino 4-Chlorophenyl Hydrochloride salt; enhanced solubility in polar solvents
4-(4-Chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole Hydrazinyl-naphthylidene 4-Chlorophenyl Synthesized via Hantzsch condensation; moderate aqueous solubility
4-Phenyl-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine Bis-triazolylmethyl Phenyl M.P. 180°C; used in anti-inflammatory studies

Key Observations :

  • Solubility : Hydrochloride salts (e.g., ) exhibit better aqueous solubility, whereas free bases (e.g., ) are more suited for organic-phase reactions.
Anti-inflammatory Activity:
  • Triazolyl-thiazoles (e.g., ): Exhibit COX-2 inhibition via docking studies, with IC₅₀ values in the micromolar range.
  • Naphthylamino-thiazoles: The 1-naphthylamino group in the target compound may enhance binding to hydrophobic pockets in inflammatory mediators, though direct data are lacking .
Antimicrobial Activity:
  • Hydrazinyl-thiazoles (e.g., ): Show moderate activity against Mycobacterium tuberculosis (MIC ~10 µg/mL), attributed to the hydrazine moiety’s metal-chelating ability.
Enzyme Inhibition:

Structural and Crystallographic Insights

  • Crystal Packing : Derivatives like 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole form stable lattices via C-H···Cl and C-H···O hydrogen bonds, critical for solid-state stability .
  • Dihedral Angles: The naphthylamino group in the target compound likely introduces steric hindrance, reducing planarity compared to simpler analogs (e.g., 2-amino-4-phenylthiazole) .

Biological Activity

The compound 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Thiazoles are known for their diverse pharmacological properties, making them valuable scaffolds in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14N2S\text{C}_{16}\text{H}_{14}\text{N}_2\text{S}

This structure features a naphthyl group and a methyl-substituted phenyl group attached to the thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess strong antibacterial and antifungal activities.

  • Antibacterial Properties : Various thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities have shown Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ampicillin and streptomycin .
  • Antifungal Properties : The antifungal activity against strains such as Candida albicans and Aspergillus niger has also been noted, with some derivatives exhibiting MIC values comparable to or better than fluconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives is another area of significant interest. Research has indicated that compounds similar to this compound can inhibit tumor cell proliferation.

  • Mechanism of Action : These compounds often act by disrupting microtubule dynamics, leading to cell cycle arrest in cancer cell lines such as SGC-7901. For instance, a related compound was found to induce G2/M phase arrest through tubulin polymerization inhibition .
  • Selectivity : The selectivity towards cancer cells over normal cells is a critical aspect of their potential therapeutic use. In vitro studies have shown that certain thiazole derivatives exhibit selective cytotoxicity against tumor cells while sparing normal fibroblasts .

Synthesis and Evaluation

A series of studies have synthesized various thiazole derivatives to evaluate their biological activities:

  • Study 1 : A study synthesized lipid-like thiazole derivatives and evaluated their antimicrobial and anticancer properties. The results indicated strong antimicrobial activity against various bacterial strains and selective cytotoxicity against cancer cells .
  • Study 2 : Another investigation focused on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. The findings revealed moderate antiproliferative activity across several human cancer cell lines, emphasizing the potential of these compounds in cancer therapy .

Data Summary

Biological ActivityTest OrganismsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus< 10
AntifungalCandida albicans24
AnticancerSGC-7901 (gastric cancer)IC50 = 15

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole?

The synthesis typically involves Hantzsch thiazole condensation or hydrazone cyclization approaches. For example, the Hantzsch method () uses 1-naphthylamine and a 4-methylphenyl-substituted carbonyl precursor (e.g., ketone or aldehyde) with thiourea or thiosemicarbazide under reflux in ethanol or DMF. The reaction is catalyzed by acidic (e.g., glacial acetic acid) or basic conditions, yielding the thiazole core. Purification often involves recrystallization from ethanol/water mixtures or column chromatography. Key intermediates, such as hydrazones or thiosemicarbazones, must be characterized via TLC and spectroscopic methods before cyclization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1^1H and 13^{13}C NMR : Assign peaks for the naphthylamino group (e.g., aromatic protons at δ 7.2–8.5 ppm) and 4-methylphenyl substituents (methyl protons at δ 2.3–2.5 ppm). Discrepancies in coupling constants may indicate rotational isomers ( ).
  • FT-IR : Confirm N–H stretching (~3300 cm1^{-1}) and C=S/C=N vibrations (~1600–1500 cm1^{-1}) ().
  • HRMS : Validate molecular ion peaks and isotopic patterns (e.g., [M+H]+^+) ( ).
  • X-ray crystallography (if crystals are obtained): Resolve bond lengths and angles using SHELX software for refinement ( ).

Q. How can researchers assess the purity of synthesized batches?

Use HPLC with a C18 column (methanol/water mobile phase) or melting point analysis (compare experimental values to literature). For example, impurities from incomplete cyclization (e.g., unreacted hydrazones) can be detected via TLC (silica gel, ethyl acetate/hexane) ().

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes like α-glucosidase or bacterial efflux pumps). For example, demonstrates coumarin-thiazole derivatives docked into active sites using PDB structures.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) correlated with antimicrobial or anticancer activity ( ).
  • ADME prediction : Tools like SwissADME can estimate bioavailability, blood-brain barrier penetration, and metabolic stability ( ).

Q. What experimental strategies resolve contradictions in spectral data during characterization?

  • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the naphthyl group) causing split or broad peaks ().
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in 1^1H NMR ( ).
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to confirm amine connectivity via 15^{15}N-1^1H HMBC ().

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. ethanol), temperature (reflux vs. microwave), and catalyst loading (e.g., p-toluenesulfonic acid). For example, achieved higher yields using PEG-400 as a green solvent.
  • In situ monitoring : Use ReactIR to track intermediate formation and adjust reaction time dynamically ().

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Solvent screening : Test mixed solvents (e.g., DMSO/water or chloroform/hexane) to induce slow crystallization.
  • Co-crystallization agents : Add small molecules (e.g., crown ethers) to stabilize the lattice. successfully resolved a thiadiazole analog using SHELXD for phase refinement ( ).

Data Interpretation & Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results across different assays?

  • Dose-response curves : Compare IC50_{50} values in enzyme inhibition vs. cell-based assays. For instance, poor membrane permeability (predicted via LogP calculations) may explain low cellular activity despite strong in vitro enzyme inhibition ( ).
  • Redox interference : Thiazoles can react with assay reagents (e.g., MTT), leading to false positives. Include control experiments with scaffold analogs ().

Q. Why might synthetic yields vary significantly between laboratories?

  • Moisture sensitivity : The naphthylamino group is prone to oxidation; use inert atmospheres (N2_2/Ar) and anhydrous solvents.
  • Catalyst purity : Trace metals in commercial KSCN () or acetic acid can alter reaction pathways. Pre-treat reagents with chelating resins ().

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

MethodConditionsYield (%)Reference
Hantzsch condensationEthanol, reflux, 12 h65–78
Hydrazone cyclizationDMF, 80°C, 18 h55–60
Microwave-assistedPEG-400, 100 W, 30 min85

Q. Table 2. Spectral Benchmarks

TechniqueKey SignalsReference
1^1H NMRδ 8.2–8.5 (naphthyl H), δ 2.4 (CH3_3)
FT-IR1610 cm1^{-1} (C=N), 750 cm1^{-1} (C–S)

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